molecular formula C14H9F3N2 B13673566 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B13673566
M. Wt: 262.23 g/mol
InChI Key: MGWGPKPUUGBGQP-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile. The reaction conditions are mild and the process exhibits a broad substrate scope of pyridinium ylides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the [3+2] cycloaddition reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Trifluoromethylation: A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described.

    Substitution Reactions: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.

Common Reagents and Conditions

    Trifluoromethylation: Electrophilic trifluoromethylating reagents based on sulfonium ylide skeleton are commonly used.

    Substitution Reactions: Typical reagents include halogenating agents and nucleophiles.

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, compounds with similar structures have been shown to act as selective glucagon-like peptide 1 receptor (GLP-1R) agonists, which can increase GLP-1 secretion and enhance glucose responsiveness . The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by affecting its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other scientific research applications.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-4-10(8-11)12-9-19-7-2-1-6-13(19)18-12/h1-9H

InChI Key

MGWGPKPUUGBGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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